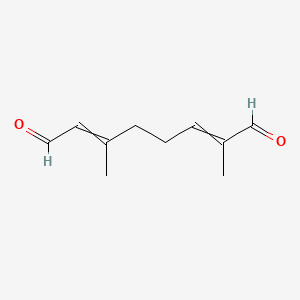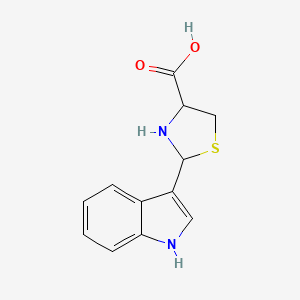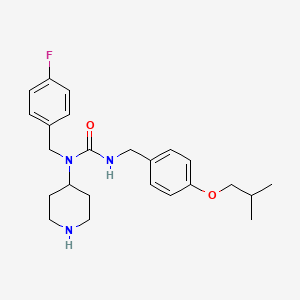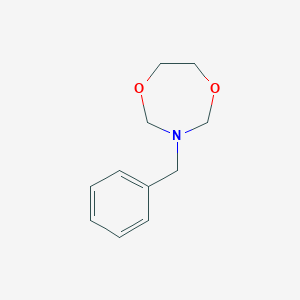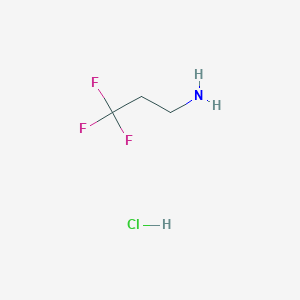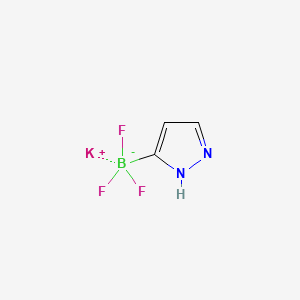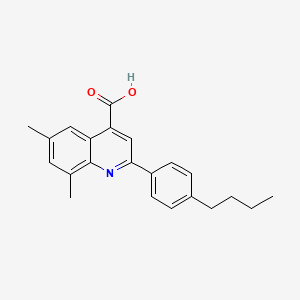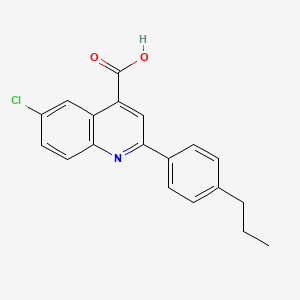![molecular formula C13H16N2O2S B1344436 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide CAS No. 1048917-53-8](/img/structure/B1344436.png)
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides includes the use of 1H NMR, 13C NMR, and elemental analysis to characterize the structures of the synthesized compounds . Another method reported is the five-component condensation reaction used to synthesize 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides, which involves benzene-1,2-diamine, Meldrum's acid, aldehydes, isocyanides, and water in dichloromethane at room temperature .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using techniques such as single-crystal X-ray diffraction, which provides information about the crystal system, space group, and cell dimensions, as well as the dihedral angles between rings in the molecule . NMR spectroscopy is another crucial tool for determining the structure of these molecules, providing insights into the electronic environment of the atoms within the compound .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of a chloromethyl group in N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide makes it a precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, indicating that it can undergo further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, potentially affecting the solubility and reactivity of the molecule. The crystal structure analysis can reveal the presence of intra- and intermolecular hydrogen bonds and C–H···π interactions, which can stabilize the crystal structure and influence the compound's melting point and solubility .
Scientific Research Applications
Synthesis and Computational Studies
- A study on the synthesis of benzoxazole derivatives, including compounds similar to 2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide, explored their molecular structures and vibrational frequencies. The research also delved into the analysis of molecular electrostatic potential (MEP) and hyperpolarizability, indicating potential applications in nonlinear optics (NLO) and charge transfer studies (Bhagyasree et al., 2013).
Antimicrobial Properties
- Benzoxazole compounds, related to this compound, have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as against yeasts (Temiz‐Arpacı et al., 2005).
Antitumor Activity
- Studies on derivatives of benzoxazole have shown potent antiproliferative activity against human cervical and lung cancer cell lines. This suggests potential applications in cancer research and therapy (Wu et al., 2017).
Antioxidant Properties
- Certain benzimidazole derivatives, structurally related to benzoxazole compounds, were investigated as antioxidants for base oil, indicating potential applications in industrial chemistry and materials science (Basta et al., 2017).
Fluorophore Applications
- The fluorophore 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, closely related to the compound , was investigated for its photophysical properties. This indicates potential applications in sensor technology and as a universal fluorophore for both polymeric and solution studies (Fourati et al., 2011).
Photophysical and Electrochemical Investigations
- A study on the compound 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, structurally similar to this compound, highlights its photophysical and electrochemical properties, suggesting its use in optoelectronic applications (Li et al., 2008).
Mechanism of Action
Target of Action
This compound is primarily used for proteomics research applications .
Mode of Action
It is known that the compound has excellent uv-visible absorption property and outstanding fluorescent ability , which may play a role in its interaction with its targets.
Result of Action
Related compounds have shown potent growth inhibition properties against certain cell lines , suggesting potential antitumor activity.
Biochemical Analysis
Biochemical Properties
2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, altering their activity and thus influencing biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic flux and metabolite levels . The nature of these interactions is crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression, resulting in the upregulation or downregulation of specific genes . These changes can have significant impacts on cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes . The detailed understanding of these molecular interactions is essential for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement and localization within cells . Understanding these interactions is important for determining how the compound accumulates in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-[(5-tert-butyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-13(2,3)8-4-5-10-9(6-8)15-12(17-10)18-7-11(14)16/h4-6H,7H2,1-3H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUCFWRHGHHKAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



